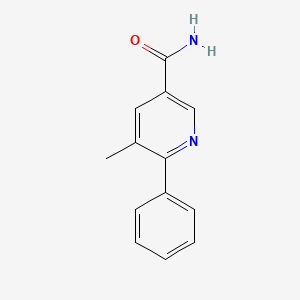![molecular formula C17H13Cl2NO B14415541 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline CAS No. 83054-55-1](/img/structure/B14415541.png)
3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline is an organic compound with the molecular formula C17H13Cl2NO It is characterized by the presence of a chloro-substituted naphthalene ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline typically involves the reaction of 4-chloronaphthalen-1-ol with 3-chloro-5-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in biological systems, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-2,5-dimethylaniline
- 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-ethylamine
- 3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylphenol
Uniqueness
3-Chloro-4-[(4-chloronaphthalen-1-yl)oxy]-5-methylaniline is unique due to its specific substitution pattern and the presence of both chloro and methylaniline groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
| 83054-55-1 | |
Molecular Formula |
C17H13Cl2NO |
Molecular Weight |
318.2 g/mol |
IUPAC Name |
3-chloro-4-(4-chloronaphthalen-1-yl)oxy-5-methylaniline |
InChI |
InChI=1S/C17H13Cl2NO/c1-10-8-11(20)9-15(19)17(10)21-16-7-6-14(18)12-4-2-3-5-13(12)16/h2-9H,20H2,1H3 |
InChI Key |
AZPLDWUVJDZSRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC=C(C3=CC=CC=C32)Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate](/img/structure/B14415501.png)
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)


![1,1'-[Hexane-1,6-diylbis(oxy)]bis[2-(benzyloxy)benzene]](/img/structure/B14415551.png)
